
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide, also known as MTQ, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. MTQ is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives.
Wirkmechanismus
The exact mechanism of action of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and protein function. By inhibiting HDACs, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide may help to regulate gene expression and protein function, which could have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In studies of its anti-tumor effects, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit cell proliferation and migration. In studies of its neuroprotective effects, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to protect neurons from oxidative stress and inflammation, as well as to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has also been shown to have anti-inflammatory effects, by inhibiting the production of inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has several advantages for use in lab experiments, including its synthetic accessibility and its potential as a versatile tool for studying various biological processes. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide, including further studies of its mechanism of action and potential therapeutic applications in various diseases. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide could also be studied for its potential as a tool for epigenetic research, as well as for its effects on various biological processes such as metabolism and immune function. Additionally, the synthesis and optimization of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide derivatives could lead to the development of more potent and selective compounds for use in various applications.
Synthesemethoden
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide can be synthesized using a multistep process that involves the reaction of 4-phenylbutan-2-one with 2-aminoacetophenone in the presence of a base, followed by hydrogenation and cyclization. The resulting product is then subjected to N-alkylation with N-methylpiperazine, followed by acylation with acetic anhydride to obtain the final product, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anti-tumor agent, as well as for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has also been studied for its potential as an anti-inflammatory agent, as well as for its effects on the immune system.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-9-20(23)22(16-10-5-4-6-11-16)19-14-15(2)21-18-13-8-7-12-17(18)19/h4-8,10-13,15,19,21H,3,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRWOUPKHMVSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)
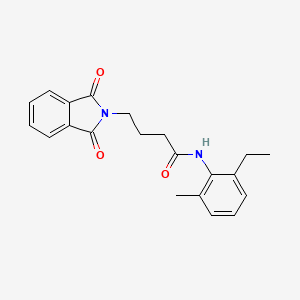
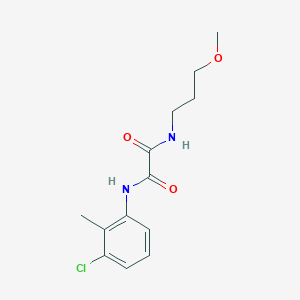
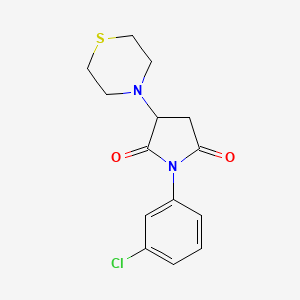
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2,2-diphenylacetamide](/img/structure/B5210589.png)
![1-{2-(4-chlorophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5210599.png)
![5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5210604.png)
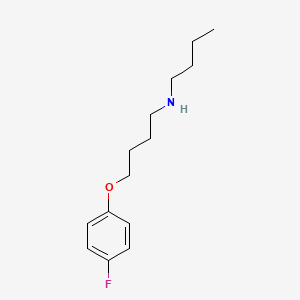
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide](/img/structure/B5210612.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210614.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)
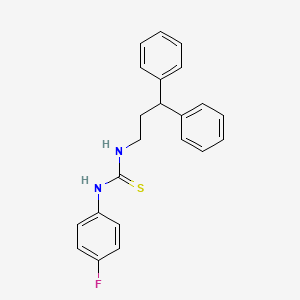
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5210652.png)
![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)